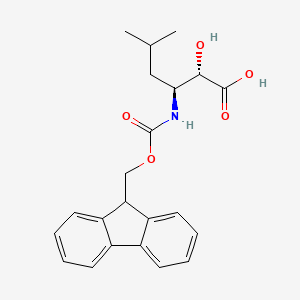

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a derivative of the amino acid leucine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is of significant interest in the field of peptide synthesis due to its unique structural properties and its role as a building block in the synthesis of complex peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid typically involves the protection of the amino group of the amino acid leucine with the Fmoc group. This can be achieved through the reaction of leucine with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature, resulting in the formation of the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles in the presence of a base such as triethylamine (TEA) in an organic solvent.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins through solid-phase peptide synthesis (SPPS).

Biology: Utilized in the study of protein structure and function by incorporating it into synthetic peptides.

Medicine: Investigated for its potential therapeutic applications in drug design and development.

Industry: Employed in the production of peptide-based pharmaceuticals and biotechnological products.

Mécanisme D'action

The mechanism of action of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence of amino acids. Once the peptide synthesis is complete, the Fmoc group can be removed under mild conditions, revealing the free amino group for further functionalization .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-naphthalen-1-yl-propanoic acid: Similar in structure but with a naphthyl group instead of a methyl group.

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propanoic acid: Contains a trifluoromethyl-phenyl group instead of a methyl group

Uniqueness

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structural properties allow for the formation of stable peptide bonds and the incorporation of the compound into complex peptide sequences.

Activité Biologique

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (Fmoc-AHMA) is a β-amino acid that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article delves into its biological activity, applications in peptide synthesis, drug development, and its role in bioconjugation and neuroscience.

- Molecular Formula : C22H25NO5

- Molecular Weight : 383.44 g/mol

- CAS Number : 361161-57-1

- IUPAC Name : (2S,3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid

- Optical Rotation : α25D=−11.0∘ (in DMF)

1. Peptide Synthesis

Fmoc-AHMA is widely utilized as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptides enhances the stability and bioactivity of the resulting compounds. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides with high purity .

2. Drug Development

The compound plays a crucial role in developing new pharmaceuticals targeting specific biological pathways. Its structural properties enable the design of drugs with improved efficacy and reduced side effects. Research indicates that modifications to the β-amino acid structure can yield compounds with potent biological activities, such as inhibitors of histone deacetylases (HDACs) .

3. Bioconjugation

In bioconjugation processes, Fmoc-AHMA is employed to attach biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems. This application is particularly important in the development of therapeutics that require precise delivery to specific tissues or cells .

4. Neuroscience Research

Fmoc-AHMA has been investigated for its potential effects on neuropeptides and neurotransmitter systems. Studies suggest that it may contribute to understanding neurological disorders by modulating neuropeptide activity and influencing signaling pathways associated with these conditions .

Biological Activity

The biological activity of Fmoc-AHMA is primarily linked to its role as a structural component in peptides and proteins. Key findings include:

- Inhibition of HDACs : Research has shown that structurally modified β-amino acids can serve as potent inhibitors of class I and II HDACs, with IC50 values ranging from 14 nM to 67 nM for certain analogs .

- Neuropeptide Modulation : Fmoc-AHMA's incorporation into neuropeptides may enhance their stability and bioactivity, potentially leading to new therapeutic strategies for treating neurological disorders .

Case Study 1: Synthesis of Peptide Inhibitors

In a study focusing on peptide synthesis using Fmoc-AHMA, researchers successfully created a series of peptide inhibitors targeting specific HDAC isoforms. The incorporation of Fmoc-AHMA improved the peptides' stability and selectivity, demonstrating its utility in drug design .

Case Study 2: Neurotransmitter System Studies

Another study explored the effects of Fmoc-AHMA-containing peptides on neurotransmitter systems. The findings indicated that these peptides could modulate synaptic transmission, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHTWMSZVZTEEL-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.